N,N-dimethyl-3-oxopentanethioamide
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
178218-29-6 |
|---|---|
Molecular Formula |
C7H13NOS |
Molecular Weight |
159.25 g/mol |
IUPAC Name |
N,N-dimethyl-3-oxopentanethioamide |
InChI |
InChI=1S/C7H13NOS/c1-4-6(9)5-7(10)8(2)3/h4-5H2,1-3H3 |
InChI Key |
ZNSZVKWBUDKOBP-UHFFFAOYSA-N |
SMILES |
CCC(=O)CC(=S)N(C)C |
Canonical SMILES |
CCC(=O)CC(=S)N(C)C |
Synonyms |
Pentanethioamide, N,N-dimethyl-3-oxo- |
Origin of Product |
United States |
Synthetic Methodologies for N,n Dimethyl 3 Oxopentanethioamide
Direct Synthesis Approaches
Direct synthesis approaches represent the most straightforward routes to N,N-dimethyl-3-oxopentanethioamide, primarily involving the thionation of a corresponding amide or the condensation of appropriate precursors.
The conversion of an amide to a thioamide through thionation is a fundamental and widely practiced transformation in organic synthesis. This approach involves the reaction of the corresponding oxygen-containing amide, N,N-dimethyl-3-oxopentanamide, with a sulfur-transfer reagent. A variety of thionating agents are available, with Lawesson's reagent and phosphorus pentasulfide (P₄S₁₀) being the most common. organic-chemistry.orgmdpi.com
The general reaction mechanism for thionation using Lawesson's reagent involves the formation of a dioxadithiadiphosphetane disulfide, which then reacts with the amide. The reaction proceeds through a four-membered ring intermediate, leading to the exchange of the carbonyl oxygen with a sulfur atom.
While specific studies on the thionation of N,N-dimethyl-3-oxopentanamide are not extensively documented, the thionation of structurally similar N,N-dimethyl amides is well-established. For instance, N,N-dimethylacetamide can be effectively converted to its corresponding thioamide. google.com The reaction conditions for such transformations typically involve heating the amide with the thionating agent in an inert solvent like toluene (B28343) or xylene.
Table 1: Common Thionating Reagents and Typical Reaction Conditions for Amide to Thioamide Conversion
| Thionating Reagent | Typical Solvent | Typical Temperature | Reference |
|---|---|---|---|
| Lawesson's Reagent | Toluene, Xylene | Reflux | organic-chemistry.orgmdpi.com |
| Phosphorus Pentasulfide (P₄S₁₀) | Pyridine, Toluene | Reflux | organic-chemistry.org |
| Belleau's Reagent | Dichloromethane | Room Temperature | |
| Davy Reagent | Tetrahydrofuran | Reflux |
It is important to note that the presence of the β-keto group in the N,N-dimethyl-3-oxopentanamide precursor could potentially lead to side reactions under harsh thionation conditions. Therefore, optimization of the reaction temperature and choice of a milder thionating reagent might be necessary to achieve a high yield of the desired this compound.
An alternative direct approach is the condensation of dimethylamine (B145610) with a suitable β-keto thioester or β-keto thioacid derivative. This method builds the thioamide functionality by forming the carbon-nitrogen bond. The reaction would involve the nucleophilic attack of dimethylamine on the thiocarbonyl group of a precursor like ethyl 3-oxopentanethioate.
The success of this reaction is contingent on the availability and stability of the β-keto thioester or thioacid starting material. These precursors can be challenging to synthesize and may be prone to decomposition. The reaction would likely be carried out in a suitable solvent at moderate temperatures, potentially with the use of a mild base to facilitate the reaction. While this approach is theoretically sound, specific examples for the synthesis of this compound via this route are not readily found in the literature, suggesting that the thionation of the corresponding amide is a more common strategy.
Multicomponent and Cascade Reaction Strategies for Thioamide Formation
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, offer an efficient and atom-economical approach to complex molecules. nih.gov Similarly, cascade reactions, involving two or more consecutive intramolecular or intermolecular transformations where the subsequent reaction is triggered by the functionality formed in the previous step, can provide rapid access to desired structures. researchgate.net
For the synthesis of this compound, a plausible multicomponent strategy could involve the reaction of an enolate precursor, dimethylamine, and a source of sulfur. For instance, a one-pot reaction of a suitable β-dicarbonyl compound, dimethylamine, and elemental sulfur could potentially yield the target thioamide. The Willgerodt-Kindler reaction, which traditionally involves an aldehyde, an amine, and sulfur to form a thioamide, provides a conceptual basis for such a transformation. mdpi.com
Recent advancements have seen the development of visible-light-driven multicomponent reactions for the synthesis of thioamides, utilizing amines, carbon disulfide, and olefins. nih.gov Adapting such a methodology to incorporate the β-keto functionality could present a novel and mild route to this compound.
While specific MCR or cascade protocols for the direct synthesis of this compound are not explicitly detailed in the literature, the general principles of these powerful synthetic tools suggest their potential applicability. The development of such a strategy would be a significant contribution to the synthesis of β-keto thioamides.
Advanced Synthetic Techniques
To overcome the limitations of traditional synthetic methods, advanced techniques such as catalytic approaches and flow chemistry are increasingly being employed for the synthesis of organic compounds, including thioamides.
Catalytic methods for thioamide synthesis aim to improve efficiency, reduce waste, and employ milder reaction conditions compared to stoichiometric thionation. A patented method describes the preparation of thioamides from amides by contacting the amide with a sulfur source in the presence of a sulfactive catalyst, such as molybdenum or tungsten, at elevated temperatures. google.com This catalytic approach offers high selectivity and yields. google.com
Table 2: Comparison of Stoichiometric vs. Catalytic Thionation
| Feature | Stoichiometric Thionation (e.g., Lawesson's Reagent) | Catalytic Thionation (e.g., Mo or W catalyst) |
|---|---|---|
| Reagent Loading | Stoichiometric or excess | Catalytic |
| Byproducts | Significant phosphorus-containing waste | Minimal |
| Reaction Conditions | Often harsh (high temperature) | Can be milder |
| Atom Economy | Lower | Higher |
Furthermore, metal-free catalytic systems have also been developed. For instance, a catalyst-free, three-component reaction of pyrazole (B372694) carbaldehydes, secondary amines, and elemental sulfur has been reported for the synthesis of pyrazole-tethered thioamides, highlighting the potential for catalyst-free approaches in certain contexts. beilstein-journals.org The application of such catalytic systems to the synthesis of this compound could offer a more sustainable and efficient alternative to classical methods.
Flow chemistry, the practice of performing chemical reactions in a continuous flowing stream rather than in a batch-wise fashion, offers several advantages, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. tcichemicals.com
The synthesis of thioamides can be adapted to a flow chemistry setup. For instance, the reaction of an amide with a thionating agent could be performed by pumping a solution of the reactants through a heated reactor coil. This would allow for precise control over reaction time and temperature, potentially minimizing the formation of byproducts and improving the yield and purity of the this compound product.
While specific flow chemistry protocols for the production of this compound have not been published, the general principles of flow synthesis are highly applicable. thieme-connect.de The development of a continuous flow process would be particularly advantageous for the large-scale production of this compound, offering a safer and more efficient manufacturing process.
Chemoselective Functionalization and Derivatization Strategies during Synthesis
The synthetic utility of this compound is rooted in its molecular architecture, which features multiple reactive centers. As a member of the β-ketothioamide (KTA) class of compounds, its structure contains two electrophilic sites (the carbonyl carbon and the thiocarbonyl carbon), two nucleophilic heteroatoms (sulfur and nitrogen), and a potentially nucleophilic α-carbon located between the functional groups. chim.it This convergence of functionality allows for a diverse range of chemical transformations but also presents a significant challenge in achieving chemoselectivity—the ability to functionalize one reactive site in the presence of others.
While specific research on this compound is limited, the broader class of β-ketothioamides has been extensively studied as versatile precursors for complex heterocyclic frameworks. chim.itrsc.org The strategies developed for these related structures are directly applicable and provide a clear blueprint for the selective derivatization of this compound. The reactivity is highly dependent on the reaction conditions and the nature of the reacting partners, which can be manipulated to direct functionalization toward a specific atom or sequence of reactions. chim.it Key strategies involve intramolecular and intermolecular cyclizations, cycloadditions, and cascade reactions to produce highly functionalized derivatives. chim.it
Domino and Cascade Reactions for Heterocycle Synthesis
A primary strategy for the derivatization of β-ketothioamides involves using the molecule as a multifunctional building block in domino or cascade reactions. These reactions form multiple chemical bonds in a single synthetic operation, and their success hinges on precise control of chemoselectivity. For instance, the active methylene (B1212753) group (the α-carbon) can act as a nucleophile in Michael additions or Knoevenagel condensations, initiating a cascade that leads to complex cyclic derivatives. chim.it
One-pot, three-component reactions are particularly effective for creating tetrasubstituted thiophenes. In a representative transformation, a β-ketothioamide reacts with an arylglyoxal and 5,5-dimethyl-1,3-cyclohexanedione in a solvent like 2,2,2-trifluoroethanol (B45653) (TFE). acs.org This cascade process, which proceeds rapidly without the need for a metal catalyst, involves the formation of two carbon-carbon bonds and one carbon-sulfur bond with high regioselectivity. chim.itacs.org
| Reactant 1 (KTA) | Reactant 2 | Reactant 3 | Conditions | Derivative Product | Selectivity Outcome | Ref |
| β-Ketothioamide | Arylglyoxal | 5,5-Dimethyl-1,3-cyclohexanedione | CF₃CH₂OH, 15 min | Tetrasubstituted Thiophene (B33073) | High Regioselectivity, C-C and C-S bond formation | chim.it, acs.org |
| β-Ketothioamide | Internal Alkyne | N/A | DMAP, rt | 1,3-Thiazolidin-4-one | Regioselective Intramolecular N-cyclization | chim.it |
| β-Ketothioamide | β-Nitrostyrene | N/A | Porcine Pancreatic Lipase (B570770) (PPL), 30 °C, 2h | Tetrasubstituted Dihydrothiophene | Enzyme-catalyzed [3+2] annulation | mdpi.com |
| β-Ketothioamide | Aromatic α-bromoenal | N/A | K₂CO₃, CH₃CN, rt | Spirothiophene | S-Michael addition followed by intramolecular aldol (B89426) cascade | acs.org |
Selective Cyclization via Nucleophilic Centers
The nucleophilicity of the sulfur and nitrogen atoms within the thioamide group is frequently exploited for selective cyclization reactions. The specific pathway taken—whether S-cyclization or N-cyclization—can be directed by the choice of catalyst and electrophilic partner.
A notable example is the synthesis of 1,3-thiazolidin-4-ones from the reaction of β-ketothioamides with internal alkynes. chim.it Promoted by 4-dimethylaminopyridine (B28879) (DMAP), the reaction proceeds via an initial nucleophilic attack of the thiocarbonyl sulfur onto the alkyne. This is followed by a highly regioselective intramolecular N-cyclization, exclusively forming the thiazolidinone ring system over other potential isomers. chim.it
Conversely, spiroannulated heterocycles can be synthesized by controlling whether the initial attack is from the sulfur atom or the α-carbon. In reactions with β-bromoenals, the use of a base like potassium carbonate can trigger an S-Michael addition, initiating a cascade that results in spirothiophene derivatives. acs.org This demonstrates how reaction conditions can be tuned to favor one nucleophilic site over another to achieve a specific, complex molecular architecture.
Enzyme-Catalyzed Derivatization
Modern synthetic strategies increasingly employ biocatalysts to achieve high selectivity under mild, environmentally friendly conditions. Lipases, for example, have been shown to catalyze reactions beyond their traditional hydrolytic functions. mdpi.com In the context of β-ketothioamide derivatization, porcine pancreatic lipase (PPL) effectively catalyzes the cyclization reaction with β-nitrostyrenes to produce tetrasubstituted dihydrothiophenes in excellent yields (80–96%). mdpi.com This enzymatic approach represents a green and highly efficient pathway for derivatization, showcasing excellent control over the reaction outcome. The proposed mechanism involves the lipase activating the reactants, facilitating a nucleophilic attack from the α-carbon to the nitrostyrene, followed by an intramolecular cyclization involving the sulfur atom. mdpi.com
Reactivity and Mechanistic Studies of N,n Dimethyl 3 Oxopentanethioamide
Reactivity of the Thioamide Moiety
The thioamide group is a key functional group that dictates much of the reactivity of N,N-dimethyl-3-oxopentanethioamide.
The thioamide moiety in β-ketothioamides possesses both nucleophilic and electrophilic character. The sulfur atom can act as a nucleophile, while the carbon atom is susceptible to nucleophilic attack. This duality allows for a range of reactions. For instance, the nucleophilic sulfur can attack electrophiles, a key step in many cyclization reactions. rsc.org
One notable application is in the synthesis of thiophene (B33073) derivatives. The reaction of β-ketothioamides with dielectrophilic reagents leads to the regioselective formation of multisubstituted thiophenes. rsc.org In these transformations, the sulfur atom and the α-carbon of the β-ketothioamide act as the nucleophilic sites. rsc.org For example, a three-component reaction between a β-ketothioamide, an arylglyoxal, and 5,5-dimethyl-1,3-cyclohexanedione in trifluoroethanol can rapidly produce tetrasubstituted thiophenes. acs.org This domino process involves the formation of new carbon-carbon and carbon-nitrogen bonds, highlighting the thioamide's role in constructing complex heterocyclic systems. chim.it
Furthermore, the thioamide sulfur can participate in Michael additions. For instance, the reaction of β-ketothioamides with nitrostyrenes, catalyzed by piperidine, proceeds via a Michael addition followed by an intramolecular S-cyclization to yield tetrahydrothiophenes. rsc.org The reactivity in these cases can be influenced by substituents on the thioamide. rsc.org
The thioamide group can also react with internal alkynes in the presence of a catalyst like DMAP to form functionalized 1,3-thiazolidin-4-ones. This reaction is believed to proceed through a nucleophilic attack of the thiocarbonyl sulfur on the alkyne, followed by a regioselective intramolecular N-cyclization. rsc.org
Thioamides can exist in equilibrium between the thione form (C=S) and the thiol form (C=S-H), a phenomenon known as thiol-thione tautomerism. scispace.comscience.gov While the thione form is generally more stable in simple thioamides, the position of the equilibrium can be influenced by factors such as substitution and the surrounding chemical environment. scispace.com The thiol tautomer, although typically present in lower concentrations, can be crucial in certain reaction pathways.
The existence of the thiol tautomer provides an alternative nucleophilic site (the thiol sulfur) and can influence the regioselectivity of reactions. For example, in reactions leading to thiazolidine (B150603) derivatives, the initial step can be viewed as the reaction of the thiol tautomer with an electrophile. rsc.org The preference for one tautomer over the other can be critical in determining the final product of a reaction. Computational studies have been employed to investigate the tautomeric preferences in related thiazolinethione systems. science.gov
Reactivity at the Carbonyl (3-oxo) Group
The ketone functional group at the 3-position of this compound provides another site for a variety of chemical transformations.
The carbonyl group can undergo condensation reactions with various nucleophiles. For example, β-ketothioamides can react with dinucleophilic reagents at the carbonyl and thiocarbonyl groups to form fused heterocycles regioselectively. rsc.org The reactivity of the carbonyl group is central to the formation of various heterocyclic systems.
In some multi-component reactions, the carbonyl group acts as an electrophilic center. For instance, in the synthesis of certain 1,4-dihydropyridines, the reaction sequence can involve a Knoevenagel condensation at the active methylene (B1212753) group adjacent to the carbonyl, followed by further transformations. researchgate.net
The selective reduction of the ketone group in the presence of the thioamide is a potential transformation, although specific studies on this compound are not prevalent in the provided search results. Generally, the selective reduction of a ketone in the presence of a less reactive thioamide can be achieved using specific reducing agents that show chemoselectivity for carbonyls.
Similarly, selective oxidation of the molecule would likely target the sulfur atom of the thioamide or the α-protons rather than the ketone under mild conditions. More vigorous oxidation could lead to cleavage of the molecule. The specific pathways for selective oxidation of the ketone in this particular compound require further investigation.
Acidity of α-Protons and Subsequent Enolization/Thiolization Chemistry
The protons on the carbon atoms alpha to both the carbonyl and the thiocarbonyl groups (the α-protons) are acidic and can be removed by a base. vulcanchem.com This deprotonation generates a stabilized enolate or thio-enolate intermediate, which is a key reactive species in many reactions.
The acidity of these α-protons enables the participation of β-ketothioamides in a variety of carbon-carbon bond-forming reactions. For example, the deprotonated β-ketothioamide can act as a nucleophile in Michael additions and alkylation reactions. rsc.orgvulcanchem.com
The formation of the enolate is a critical step in the synthesis of thiophenes from β-ketothioamides and α,β-unsaturated aldehydes, where the α-carbon attacks the aldehyde. chim.it Similarly, in the DABCO-promoted synthesis of 1,3-thiazolines, the initial step is the deprotonation of the β-ketothioamide to form an intermediate that then reacts with iodine. rsc.org
The enolization/thiolization also plays a role in the regioselectivity of reactions. The formation of the enol or enethiol tautomer can direct the subsequent reaction pathway, influencing which atom of the β-ketothioamide acts as the nucleophile.
Cyclization Reactions Leading to Novel Cyclic Systems
The unique molecular architecture of this compound, featuring both a ketone and a thioamide functional group, makes it a versatile precursor for the synthesis of various heterocyclic systems. The presence of nucleophilic sulfur and electrophilic carbon atoms within the same molecule allows for a range of intramolecular and intermolecular cyclization reactions, leading to the formation of novel cyclic compounds. While specific studies on this compound are not extensively documented in publicly available literature, its reactivity can be inferred from the well-established chemistry of β-ketothioamides.
One of the most prominent reactions of β-ketothioamides is their use in the synthesis of thiazole (B1198619) derivatives, a class of heterocyclic compounds with significant applications in medicinal and materials chemistry. The Hantzsch thiazole synthesis, a classic method for forming thiazole rings, typically involves the reaction of a thioamide with an α-haloketone. In the case of this compound, it can serve as the thioamide component, reacting with various α-haloketones to produce highly substituted thiazoles.
Furthermore, the bifunctional nature of this compound allows it to undergo condensation reactions with a variety of reagents to form other heterocyclic structures. For instance, reaction with hydrazines could potentially lead to the formation of thiadiazines or pyrazole-thiones, depending on the reaction conditions and the regioselectivity of the initial attack. Similarly, reactions with activated acetylenes or allenes could provide access to thianes and other sulfur-containing six-membered rings.
The following table outlines hypothetical cyclization reactions of this compound based on the known reactivity of related β-ketothioamides. It is important to note that these are predicted reaction pathways, and experimental verification would be required.
| Reagent | Expected Cyclic System | Reaction Type |
| α-Haloketone (e.g., 2-chloro-1-phenylethanone) | Substituted Thiazole | Hantzsch thiazole synthesis |
| Hydrazine | Substituted Thiadiazine or Pyrazole-thione | Condensation/Cyclization |
| 1,3-Dihalopropane | Substituted Thiane | Alkylation/Cyclization |
| α,β-Unsaturated Ketone | Substituted Dihydrothiopyran | Michael Addition/Cyclization |
Kinetic and Thermodynamic Studies of Key Reactions
A thorough understanding of the reaction kinetics and thermodynamics is crucial for optimizing synthetic routes and for the practical application of this compound. However, a detailed survey of the scientific literature reveals a scarcity of specific kinetic and thermodynamic data for the reactions of this particular compound.
Kinetic studies would involve measuring reaction rates under various conditions to determine the rate law, reaction order, and activation energy for key transformations, such as the cyclization reactions discussed previously. This data would provide insights into the reaction mechanism, helping to identify the rate-determining step and the influence of reactant concentrations and temperature on the reaction speed. For instance, in the Hantzsch thiazole synthesis, kinetic analysis could elucidate whether the initial nucleophilic attack of the thioamide sulfur on the α-haloketone or the subsequent cyclization and dehydration is the rate-limiting step.
Thermodynamic studies would focus on the energy changes that occur during a reaction, specifically the enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG). This information is vital for predicting the feasibility and spontaneity of a reaction and for determining the position of the chemical equilibrium. For the cyclization reactions of this compound, thermodynamic data would indicate whether the formation of the heterocyclic product is energetically favorable and to what extent the reaction proceeds to completion.
Given the absence of experimental data for this compound, the following table presents hypothetical parameters that would be the subject of investigation in kinetic and thermodynamic studies of its reactions.
| Reaction Type | Kinetic Parameters of Interest | Thermodynamic Parameters of Interest |
| Thiazole Synthesis | Rate constant (k), Reaction order, Activation energy (Ea) | Enthalpy of reaction (ΔH), Entropy of reaction (ΔS), Gibbs free energy of reaction (ΔG) |
| Thiadiazine Formation | Rate constant (k), Reaction order, Activation energy (Ea) | Enthalpy of reaction (ΔH), Entropy of reaction (ΔS), Gibbs free energy of reaction (ΔG) |
Further research is necessary to experimentally determine these kinetic and thermodynamic parameters for the reactions of this compound. Such studies would not only contribute to a more comprehensive understanding of the reactivity of this compound but also facilitate its broader use in synthetic organic chemistry.
Coordination Chemistry and Ligand Properties of N,n Dimethyl 3 Oxopentanethioamide
Ligand Design Principles and Potential Chelation Capabilities
N,N-dimethyl-3-oxopentanethioamide is a member of the β-ketothioamide (KTA) class of compounds, which are recognized for their diverse reactivity and coordination potential. chim.it The molecular structure features multiple functional groups that are key to its chelating abilities: a hard carbonyl (C=O) group at the 3-position, a soft N,N-dimethylthioamide group (-C(S)N(CH₃)₂), and an acidic α-carbon situated between them.
This combination of functional groups allows the ligand to exist in different tautomeric forms, primarily the keto-thione and the enol-enethiol forms. This tautomerism is fundamental to its versatility as a ligand. chim.it Upon deprotonation of the α-carbon, a resonance-stabilized anion is formed, creating a powerful bidentate chelating system. The presence of both hard oxygen and soft sulfur donor atoms makes this compound an interesting candidate for coordinating with a wide range of metal ions, potentially exhibiting selective binding based on the hard and soft acids and bases (HSAB) principle. Thioamides, in general, are known to have a strong affinity for metals and can act as effective chelators. nih.gov
The key design principles of this ligand include:
Ambidentate Nature : It possesses multiple potential donor sites (O, S, and N).
Tautomeric Versatility : The ability to switch between keto and enol forms influences its protonation state and coordination behavior. chim.itdntb.gov.ua
Hard-Soft Donor Combination : The O,S donor set allows for coordination with a variety of metals, from hard lanthanides to softer transition metals.
Anionic Chelation : Deprotonation creates a six-membered chelate ring with a single negative charge, which is a stable arrangement for many metal ions.
Synthesis and Spectroscopic Characterization of Metal Complexes
While specific studies on the metal complexes of this compound are not extensively documented, synthesis strategies can be inferred from the well-established chemistry of related thioamides and β-diketone ligands. researchgate.net The typical method involves the reaction of the ligand with a metal salt (e.g., chlorides, nitrates, or acetates) in a suitable solvent like ethanol (B145695) or methanol. The reaction may require a base to facilitate the deprotonation of the ligand for the formation of anionic chelate complexes.
Transition Metal Complexes
Transition metals, particularly the late transition metals like copper(II), nickel(II), and palladium(II), are expected to form stable complexes with this compound due to their high affinity for sulfur donors. ucj.org.ua The coordination environment can vary, leading to different geometries such as square-planar or octahedral, depending on the metal ion and reaction conditions. dntb.gov.uaresearchgate.net
Spectroscopic characterization is essential for confirming complex formation and determining the binding mode. Key changes expected in the spectra upon coordination include:
Infrared (IR) Spectroscopy : A shift in the ν(C=O) and ν(C=S) stretching frequencies is a clear indicator of coordination. The C=O band would typically shift to a lower wavenumber upon coordination, while changes in the thioamide bands would indicate S-coordination.
Nuclear Magnetic Resonance (NMR) Spectroscopy : In the ¹H NMR spectrum, the disappearance of the signal for the acidic α-proton would confirm deprotonation and chelation. Shifts in the resonances of the methyl groups on the nitrogen and the ethyl group would also be observed.
UV-Visible Spectroscopy : The formation of metal complexes often results in new electronic transitions (d-d transitions for transition metals or ligand-to-metal charge transfer bands), leading to changes in the color and UV-Vis spectrum compared to the free ligand. researchgate.net
Table 1: Expected Spectroscopic Data for Transition Metal Complexes of this compound
| Spectroscopic Technique | Observation | Inference |
|---|---|---|
| IR Spectroscopy | Shift of ν(C=O) to lower frequency; Change in thioamide bands | Coordination of carbonyl oxygen and thioamide sulfur |
| ¹H NMR Spectroscopy | Disappearance of α-CH proton signal; Shift in N-methyl proton signals | Deprotonation and formation of an anionic chelate |
| UV-Visible Spectroscopy | Appearance of new absorption bands in the visible region | d-d electronic transitions and/or charge-transfer bands |
Main Group Metal Complexes
Main group metals, such as zinc(II) or tin(IV), are also capable of forming complexes with β-ketothioamide ligands. For instance, zinc complexes with related β-thioketiminate ligands have been synthesized and shown to form dimeric structures where the sulfur atom of one ligand bridges to an adjacent zinc center. nih.gov This suggests that this compound could form polynuclear or cluster complexes with certain main group elements.
Lanthanide and Actinide Complexes
The coordination chemistry of f-block elements with thioamide ligands is an area of interest for selective actinide-lanthanide separations. Lanthanides, being hard Lewis acids, typically favor coordination with hard oxygen donors. Therefore, interaction with the carbonyl group of this compound is highly probable. However, actinides have a greater tendency to interact with soft-donor ligands compared to lanthanides. rsc.org This difference is attributed to the greater radial extension and energy accessibility of the 5f orbitals in actinides, which allows for a small degree of covalent character in the metal-ligand bond with soft donors like sulfur. rsc.orgrsc.org This suggests that this compound could exhibit selectivity for actinides over lanthanides through preferential coordination of the soft sulfur atom.
Elucidation of Binding Modes and Coordination Geometries
The versatile structure of this compound allows for several potential binding modes and coordination geometries, largely dictated by the tautomeric form of the ligand and the nature of the metal ion. chim.itdntb.gov.ua
Chelation Effects and Potential for Macrocyclic Ligand Development
This compound possesses the structural prerequisites to act as a bidentate ligand, chelating to a metal center through the oxygen of the carbonyl group and the sulfur of the thioamide group. This chelation would form a stable six-membered ring, a favored conformation in coordination chemistry. The stability of such a chelate is a critical factor in its potential applications.
The presence of reactive sites at the α-carbons (adjacent to the carbonyl group) and the potential for functionalization of the N,N-dimethyl groups opens avenues for the development of more complex ligand architectures. Specifically, these positions could be utilized to link two or more this compound units together, leading to the formation of macrocyclic ligands. These macrocycles would feature multiple donor atoms, creating a pre-organized cavity suitable for selectively binding specific metal ions. The synthesis of such macrocycles would likely involve template reactions, where a metal ion directs the cyclization process.
Electronic Structure and Bonding Analysis in Coordination Complexes
The electronic structure and the nature of the bonding within metal complexes of this compound are of fundamental interest. Upon coordination, significant changes in the electronic distribution within the ligand are expected. The donation of electron density from the oxygen and sulfur atoms to the metal center would alter the bond orders and charge distribution across the C=O and C=S moieties.
Theoretical studies on related thioamide-containing ligands suggest that the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are often localized on the ligand itself. google.comresearchgate.net In the case of this compound complexes, it is anticipated that the HOMO would have significant contributions from the sulfur atom, while the LUMO might be centered on the thioamide or the metal ion, depending on the specific metal and its oxidation state.
Table 1: Predicted Electronic Properties of this compound and its Metal Complexes
| Property | This compound (Free Ligand) | Metal Complex (e.g., with a transition metal) |
| HOMO-LUMO Gap | Relatively Large | Smaller, leading to potential color and interesting photophysical properties |
| Key Orbital Contributions | HOMO: Sulfur lone pair, LUMO: π* (C=S) | HOMO: Metal d-orbitals and/or sulfur-based orbitals, LUMO: Ligand-based π* orbitals or metal d-orbitals |
| Bonding Character | Covalent with some polar character | Coordination bonds with varying degrees of covalent and ionic character |
Redox Properties of this compound and its Metal Complexes
Thioamides, in general, are known to exhibit interesting redox chemistry. nih.gov The sulfur atom in the thioamide group is susceptible to oxidation. The oxidation potential of a thioamide is typically lower than that of its corresponding amide, making it more readily oxidized. nih.gov
When this compound is coordinated to a metal center, its redox properties can be significantly modulated. The metal ion can influence the electron density on the ligand, thereby affecting its oxidation potential. Conversely, the ligand can also influence the redox potential of the metal center. This interplay can lead to metal complexes with tunable redox behavior, which is a highly desirable feature for applications in catalysis and materials science.
It is also possible for the ligand to be "non-innocent," meaning it can actively participate in the redox processes of the complex, rather than being a passive spectator. google.comnih.gov This could involve the ligand being oxidized or reduced, leading to complexes where the formal oxidation state of the metal is ambiguous.
Role of N,n Dimethyl 3 Oxopentanethioamide in Advanced Organic Synthesis
Precursor for Diverse Organic Building Blocks and Fine Chemicals
The utility of N,N-dimethyl-3-oxopentanethioamide as a precursor stems from the distinct reactivity of its two functional groups. The molecule contains:
A ketone (C=O) group at the 3-position.
A tertiary thioamide (C=S) group at the 1-position.
Acidic α-protons located between these two groups.
This arrangement allows this compound to act as a versatile synthon, capable of participating in various reaction pathways. It can undergo nucleophilic attack at the ketone, electrophilic attack at the thiocarbonyl sulfur, and deprotonation at the α-carbon to form nucleophilic intermediates. chim.it This dual reactivity makes it a valuable starting material for constructing more complex molecules. The class of β-ketothioamides, to which this compound belongs, has been successfully functionalized to create other useful synthons, such as N,S-acetals, which further expand their synthetic potential. chim.it
Applications in Heterocyclic Compound Synthesis
Heterocyclic compounds are fundamental to medicinal chemistry, materials science, and agrochemicals. chim.itrsc.org β-Ketothioamides are powerful building blocks for constructing these ring systems due to the presence of sulfur, nitrogen, and carbonyl functionalities within a single, reactive backbone. chim.itrsc.org
The β-ketothioamide scaffold is a proficient precursor for synthesizing a variety of nitrogen-containing heterocycles. rsc.orgorganic-chemistry.orgresearchgate.net The reaction pathways often involve the condensation of the KTA with binucleophilic reagents, leading to cyclization. For instance, research on general KTAs has demonstrated their utility in formal [3+3]-cyclization reactions with various amino-heterocycles to create fused pyrimidine (B1678525) systems. chim.it
One prominent example is the reaction of a β-ketothioamide with a 5-amino-pyrazole. This solvent-free condensation builds a polysubstituted pyrazolo[1,5-a]pyrimidine (B1248293) ring system, a class of N-fused heterocycles with significant biological interest. chim.it
Table 1: Synthesis of Pyrazolo[1,5-a]pyrimidines from β-Ketothioamides
| Reactant 1 | Reactant 2 | Product | Reaction Type | Reference |
| β-Ketothioamide | 5-Amino-3,4-disubstituted pyrazole (B372694) | Polysubstituted pyrazolo[1,5-a]pyrimidine | [3+3]-Cyclization | chim.it |
The thioamide group is an excellent functional handle for constructing sulfur-containing heterocycles. nih.govorganic-chemistry.org The thiocarbonyl sulfur atom can act as a nucleophile to initiate cyclization or participate in annulation reactions. Research on the broader KTA class provides insight into the potential transformations of this compound. chim.it
For example, KTAs react with internal alkynes in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) to produce functionalized 1,3-thiazolidin-4-ones. chim.it This reaction proceeds through a nucleophilic attack of the thiocarbonyl sulfur on the alkyne, followed by a regioselective intramolecular N-cyclization. chim.it Another powerful method involves the lipase-catalyzed cyclization of KTAs with β-nitrostyrene to yield tetrasubstituted dihydrothiophenes. mdpi.com
Table 2: Synthesis of Sulfur-Containing Heterocycles from β-Ketothioamides
| Reactant 1 | Reactant 2 | Catalyst | Product | Reference |
| β-Ketothioamide | Internal Alkyne | DMAP | 1,3-Thiazolidin-4-one | chim.it |
| β-Ketothioamide | β-Nitrostyrene | Lipase (B570770) | Tetrasubstituted Dihydrothiophene | mdpi.com |
The ability to construct multiple rings in a single synthetic sequence is a hallmark of efficient organic synthesis. The reactivity of this compound makes it a candidate for preparing fused heterocyclic systems. nih.govias.ac.in As previously mentioned in section 6.2.1, the reaction of KTAs with amino-pyrazoles directly yields N-fused pyrazolo[1,5-a]pyrimidines, demonstrating the utility of this scaffold in building complex, fused architectures from simple precursors. chim.it This type of transformation is valuable for creating libraries of compounds with potential biological activity. chim.itorganic-chemistry.org
Catalytic Applications
While the primary documented role of β-ketothioamides is as synthetic precursors, the functional groups within the molecule suggest potential for catalytic activity.
Organocatalysis, the use of small organic molecules to catalyze reactions, has become a major pillar of chemical synthesis. Thioamides are structurally related to thioureas, a well-established and powerful class of organocatalysts. Thiourea (B124793) catalysts operate primarily through hydrogen bonding, where the N-H protons of the thiourea moiety activate an electrophile by forming hydrogen bonds with it.
Although this compound has a tertiary thioamide and thus lacks N-H protons for conventional thiourea-type catalysis, the thioamide group itself possesses properties that could be exploited in catalysis. The thiocarbonyl sulfur is a soft Lewis base and can interact with various substrates and reagents. While there is no direct research demonstrating the use of this compound as an organocatalyst, its structural motifs are present in other catalytic systems. The exploration of its potential in this area remains a subject for future investigation.
Material Science Applications (non-clinical, e.g., as a monomer or polymerization regulator)
In the realm of material science, the bifunctionality of this compound presents intriguing possibilities for its use as a monomer or a regulator in polymerization processes. The field of polymer science continually seeks novel monomers to create polymers with tailored properties. primescholars.comwikipedia.org
The thioamide group itself is a unique functional group in polymer chemistry. Research has shown that thioamides can be incorporated into polymer backbones, for example, in the synthesis of polybenzoxazines, where the thioamide functionality can promote ring-opening polymerization. primescholars.com Furthermore, the C=S double bond of thioamides can participate in radical copolymerizations with vinyl monomers, leading to polymers with degradable thioether linkages in their backbone. beilstein-journals.org
The ketone group in this compound offers an additional site for polymerization. For instance, it could undergo condensation reactions with suitable co-monomers. The presence of α-protons adjacent to the ketone could also be exploited in certain polymerization strategies.
Considering these functionalities, this compound could potentially be used in several polymerization strategies:
Condensation Polymerization: The ketone group could react with di- or polyamines to form polyimines (Schiff bases), or with dihydrazides to form polyhydrazones. These reactions would lead to polymers with the original thioamide group as a pendant functionality, which could then be used for further post-polymerization modifications or to influence the polymer's properties.
Radical Polymerization: While the thioamide C=S bond is generally less reactive than a C=C double bond, it has been shown to participate in radical copolymerizations. beilstein-journals.org The presence of the N,N-dimethyl groups might influence this reactivity.
Living Radical Polymerization: The polymerization of related N,N-dimethylacrylamide has been achieved via living radical polymerization techniques, offering control over molecular weight and architecture. cmu.edu It is conceivable that this compound could be incorporated into such systems, either as a comonomer or potentially as a chain transfer agent, although this would require empirical investigation.
The resulting polymers could exhibit interesting properties due to the presence of both the polar ketone and the thioamide groups, such as specific thermal characteristics, solubility profiles, or the ability to coordinate metal ions.
Table 2: Potential Polymerization Applications of this compound
| Polymerization Strategy | Potential Co-monomer(s) | Resulting Polymer Structure | Potential Polymer Properties |
| Polycondensation | Diamines, Dihydrazides | Polyimine or Polyhydrazone backbone with pendant thioamide groups | Thermally stable, potential for cross-linking, metal-chelating properties. |
| Radical Co-polymerization | Vinyl monomers (e.g., styrene, acrylates) | Vinyl polymer with incorporated thioether linkages and pendant keto groups | Degradable backbone, tunable properties based on co-monomer ratio. |
| Ring-Opening Polymerization (hypothetical) | - (Self-polymerization or with cyclic ethers/esters) | Polyester or polyether with thioamide functionalities | Introduction of sulfur atoms into the polymer backbone could affect thermal and mechanical properties. |
This table presents hypothetical applications based on the chemical structure of this compound and known reactivity of related compounds. Experimental validation is required.
Table of Mentioned Chemical Compounds
| Chemical Name | Abbreviation/Synonym |
| This compound | - |
| Palladium(II) acetate | Pd(OAc)₂ |
| Silver(I) oxide | Ag₂O |
| Styrene | - |
Computational and Theoretical Chemistry Studies on N,n Dimethyl 3 Oxopentanethioamide
Electronic Structure Calculations
The electronic structure of a molecule is fundamental to understanding its reactivity, stability, and spectroscopic characteristics. For N,N-dimethyl-3-oxopentanethioamide, such calculations would provide invaluable insights.
Molecular Orbital Analysis and Bonding Characteristics
A molecular orbital (MO) analysis, typically performed using methods like Density Functional Theory (DFT) or ab initio calculations, would elucidate the nature of the chemical bonds within this compound. Key aspects to investigate would include the energies and compositions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. For instance, a smaller gap often suggests higher reactivity.
Furthermore, an analysis of the bonding characteristics would reveal the extent of electron delocalization, particularly within the thioamide functional group (-C(=S)N(CH₃)₂) and the effect of the keto group at the 3-position. Understanding the π-system and the contribution of atomic orbitals to the molecular orbitals would be crucial.
Charge Distribution and Electrostatic Potential Mapping
An electrostatic potential (ESP) map would visually represent the charge distribution on the molecule's surface. Regions of negative potential (typically associated with lone pairs on electronegative atoms like oxygen, sulfur, and nitrogen) would indicate sites susceptible to electrophilic attack, while regions of positive potential would highlight areas prone to nucleophilic attack. This would be particularly insightful for understanding the reactivity of the carbonyl and thiocarbonyl groups.
Conformational Analysis and Tautomeric Equilibria Modeling
The presence of rotatable single bonds in this compound suggests the existence of multiple conformers. A systematic conformational analysis, using computational methods, would identify the most stable three-dimensional structures of the molecule. By calculating the relative energies of these conformers, a potential energy surface can be constructed, providing insights into the molecule's flexibility and the energy barriers between different conformations.
Moreover, this compound has the potential to exhibit keto-enol and thione-thiol tautomerism. Computational modeling would be essential to determine the relative stabilities of these different tautomeric forms. By calculating the Gibbs free energies of each tautomer, it would be possible to predict the equilibrium populations under different conditions, which is crucial for interpreting experimental spectroscopic data.
Prediction and Validation of Spectroscopic Properties
A significant application of computational chemistry is the prediction of spectroscopic data, which can then be compared with experimental results for validation of the theoretical model.
Theoretical NMR Chemical Shift and Coupling Constant Calculations
Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method, can be used to predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts of this compound. These theoretical values, when compared to experimentally obtained spectra, can aid in the definitive assignment of signals to specific atoms within the molecule. Discrepancies between calculated and experimental shifts can also point to specific structural or electronic features not fully captured by the computational model. Calculations of spin-spin coupling constants would further aid in the structural elucidation.
Future Directions and Emerging Research Avenues for N,n Dimethyl 3 Oxopentanethioamide
Development of Novel and Efficient Synthetic Routes
The synthesis of α-keto thioamides, such as N,N-dimethyl-3-oxopentanethioamide, is an area ripe for innovation. Current methods for thioamide synthesis often involve multi-step processes or harsh reagents. nih.gov Future research will likely focus on developing more direct, efficient, and sustainable methods.
Key research avenues include:
Multicomponent Reactions (MCRs): Designing novel MCRs that combine simple precursors in a single pot to construct the this compound framework would be a significant advancement. A potential strategy could involve a three-component reaction between an appropriate β-dicarbonyl equivalent, dimethylamine (B145610), and a sulfur source, possibly mediated by a transition-metal catalyst. organic-chemistry.org
C(sp³)-H Thiocarbonylation: Recent advances have enabled the synthesis of α-keto thioamides through the thiocarbonylation of C(sp³)-H bonds of α-bromo ketones. mdpi.com Future work could adapt this methodology for a more direct synthesis, potentially avoiding the need for pre-functionalized starting materials and offering a more atom-economical route.
Flow Chemistry: Continuous flow synthesis offers enhanced control over reaction parameters, improved safety, and easier scalability. Developing a flow-based synthesis for this compound could overcome challenges associated with exothermic reactions or unstable intermediates, leading to higher yields and purity.
Sustainable Sulfur Sources: Research is moving towards replacing traditional, often malodorous and harsh, thionating agents like Lawesson's reagent with elemental sulfur. organic-chemistry.orgchemrxiv.org Future synthetic protocols will likely focus on activating elemental sulfur under mild conditions for the direct thionation of a corresponding N,N-dimethyl-3-oxopentanamide precursor.
A summary of potential innovative synthetic strategies is presented in Table 1.
Table 1: Potential Future Synthetic Strategies for this compound
| Synthetic Strategy | Potential Advantages | Key Research Challenge |
| Multicomponent Reactions | High efficiency, atom economy, reduced waste | Identifying suitable catalysts and reaction conditions for high selectivity. |
| C(sp³)-H Thiocarbonylation | Direct functionalization, high atom economy | Achieving high regioselectivity and functional group tolerance. mdpi.com |
| Flow Chemistry Synthesis | Enhanced safety, scalability, process control | Optimizing reactor design and reaction kinetics for continuous production. |
| Elemental Sulfur Thionation | Sustainability, reduced odor, cost-effectiveness | Developing efficient methods for elemental sulfur activation. organic-chemistry.orgchemrxiv.org |
Exploration of Advanced Catalytic Functions and Sustainable Processes
The dual functionality of this compound presents an intriguing, yet unexplored, opportunity in catalysis. The sulfur atom of the thioamide group is a soft donor and can act as a ligand for transition metals, while the ketone offers an additional coordination site.
Future research could investigate its potential as:
A Bidentate Ligand: The compound could serve as a novel O,S-bidentate ligand for transition metal catalysis. The specific geometry and electronic properties of the resulting metal complexes could enable unique reactivity and selectivity in reactions such as cross-coupling, hydrogenation, or asymmetric synthesis.
An Organocatalyst: While less common, thioamides can participate in organocatalysis. The interplay between the ketone and thioamide groups could be harnessed for activating substrates in novel ways, for instance, through combined hydrogen bond accepting and Lewis basic functionalities.
A Catalyst Scaffold: The molecule could serve as a starting point for the synthesis of more complex catalytic structures, such as pincer ligands or macrocyclic hosts, where the thioamide and ketone groups are incorporated into a larger, pre-organized architecture.
Investigation of Supramolecular Assembly and Advanced Material Science Applications
Thioamides are recognized as powerful motifs for directing the self-assembly of molecules into well-defined supramolecular structures. tue.nl This is largely due to the strong hydrogen-bonding capabilities and high dipole moment of the thioamide bond. tue.nl Although the N,N-dimethyl substitution in this compound precludes the classic N-H···S hydrogen bonding, its potential in supramolecular chemistry remains high.
Emerging research avenues include:
Directional Self-Assembly: The high dipole moment of the thioamide group can drive the formation of ordered, one-dimensional aggregates. tue.nl The presence of the ketone group offers an additional site for weaker, non-covalent interactions, such as C-H···O hydrogen bonds, which can further guide the assembly process.
Responsive Materials: The non-covalent interactions governing the self-assembly of thioamide-based structures can be sensitive to external stimuli like temperature, solvent polarity, or light. acs.orgnih.gov This opens the door to designing "smart" materials based on this compound that exhibit tunable properties.
Liquid Crystals: Thioamide-containing molecules have been shown to form thermotropic liquid crystalline phases. tue.nl By modifying the pentane (B18724) backbone of this compound, for example, by introducing aromatic rings, it may be possible to create novel liquid crystalline materials with unique phase behaviors. Research shows that substituting an oxygen atom for a sulfur atom in self-assembling synthons can result in supramolecular polymers with increased fiber flexibility. nih.gov
Table 2: Potential Non-Covalent Interactions for Supramolecular Assembly
| Interaction Type | Participating Groups | Potential Role in Assembly |
| Dipole-Dipole | Thioamide (C=S) | Primary driving force for 1D stacking. tue.nl |
| Hydrogen Bonding (C-H···O) | α-Carbons, Ketone (C=O) | Directional control and stabilization of aggregates. |
| Hydrogen Bonding (C-H···S) | α-Carbons, Thioamide (C=S) | Secondary stabilization of the supramolecular structure. |
| van der Waals Forces | Alkyl chains | Packing and densification of the assembled structure. nih.gov |
Deeper Mechanistic Insight into Complex Reaction Networks and Selectivity Control
To fully exploit the synthetic and catalytic potential of this compound, a fundamental understanding of its reactivity is essential. The molecule's two reactive centers, the electrophilic ketone carbonyl and the nucleophilic/coordinating thioamide group, can lead to complex reaction networks.
Future research should focus on:
Computational Modeling: Employing Density Functional Theory (DFT) and other computational methods to model the electronic structure and reactivity of the molecule. This can predict the most likely sites for nucleophilic or electrophilic attack, map out reaction energy profiles, and explain observed selectivity.
Kinetic Studies: Performing detailed kinetic analysis of reactions involving this compound to elucidate reaction mechanisms. For example, studying the kinetics of its formation or its participation in catalytic cycles can provide crucial information for process optimization. researchgate.net
Selective Functionalization: Investigating strategies for the selective chemical modification of either the ketone or the thioamide group. This would involve a systematic study of protecting groups and reaction conditions to allow for precise control over which part of the molecule reacts, thereby expanding its utility as a building block in complex molecule synthesis.
Integration with Artificial Intelligence and Machine Learning for Accelerated Discovery
The fields of chemistry and materials science are being revolutionized by artificial intelligence (AI) and machine learning (ML). joaiar.orgpaperpublications.org These tools can dramatically accelerate the pace of research and discovery related to this compound.
Key applications of AI and ML include:
Predictive Synthesis: ML models, trained on vast databases of chemical reactions, can predict the most promising synthetic routes and optimal reaction conditions for this compound, saving significant experimental time and resources. paperpublications.org
Catalyst Design: AI can be used to screen virtual libraries of potential metal complexes involving this compound as a ligand, predicting their catalytic activity for specific reactions and guiding experimental efforts toward the most promising candidates. cas.cnyoutube.com
Property Prediction: AI algorithms can predict the physical, chemical, and material properties of supramolecular structures derived from this compound, helping to design new materials with targeted functionalities before they are ever synthesized.
Automated Discovery Platforms: An integrated "closed-loop" system could combine AI-driven hypothesis generation with automated robotic synthesis and characterization. cas.cnarxiv.org Such a platform could autonomously explore the chemical space around this compound, discovering new reactions, catalysts, and materials with unprecedented efficiency.
Table 3: Illustrative AI-Driven Workflow for this compound Research
| Research Phase | AI/ML Tool | Objective |
| Design | Generative Models, LLMs | Propose novel synthetic routes and potential catalytic applications based on existing literature. arxiv.org |
| Prediction | Supervised Learning, DFT | Predict reaction outcomes, catalyst performance, and material properties. joaiar.org |
| Synthesis | Bayesian Optimization | Optimize reaction conditions (temperature, concentration, time) in an automated reactor. arxiv.org |
| Analysis | Computer Vision, ML | Analyze characterization data (e.g., from spectroscopy, microscopy) to determine outcomes. |
| Iteration | Active Learning | Use experimental results to intelligently select the next set of experiments to perform, maximizing information gain. cas.cn |
Q & A
Q. What are the established synthetic routes for N,N-dimethyl-3-oxopentanethioamide, and how do reaction conditions influence yield and purity?
Methodological Answer: this compound is typically synthesized via thioamidation of the corresponding amide using reagents like Lawesson’s reagent or phosphorus pentasulfide. Key variables include:
- Solvent choice : Polar aprotic solvents (e.g., DMF or DMAc) enhance reaction efficiency by stabilizing intermediates .
- Temperature : Reactions often proceed at 80–100°C under inert atmospheres to prevent oxidation of sulfur-containing intermediates .
- Workup : Sequential extraction with alkaline aqueous solutions removes unreacted reagents, improving purity.
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
Methodological Answer:
- NMR : ¹H NMR (δ 2.8–3.1 ppm for N-CH₃; δ 3.5–3.7 ppm for thiocarbonyl adjacent protons) and ¹³C NMR (δ 205–210 ppm for C=S) confirm structure .
- IR : Strong absorption at 1250–1300 cm⁻¹ (C=S stretch) and 1650–1700 cm⁻¹ (C=O from oxo group) .
- X-ray crystallography : Resolves steric effects of dimethyl groups and confirms planarity of the thioamide moiety (e.g., C-S bond length ~1.68 Å) .
Q. How does solvent polarity affect the solubility and stability of this compound?
Methodological Answer:
- Solubility : Highly soluble in chlorinated solvents (e.g., DCM, chloroform) and polar aprotic solvents (DMF, DMSO) due to dipole interactions. Poor solubility in water (<0.1 mg/mL) .
- Stability : Degrades in protic solvents (e.g., ethanol) via hydrolysis; store under anhydrous conditions at –20°C.
Q. What analytical techniques are recommended for detecting impurities in this compound?
Methodological Answer:
- HPLC-MS : Identifies sulfur-containing byproducts (e.g., unreacted amide or oxidized sulfoxide derivatives) .
- TGA/DSC : Detects thermal decomposition products (onset ~220°C) .
Advanced Research Questions
Q. How can this compound act as a ligand or catalyst in transition-metal-mediated reactions?
Methodological Answer: The thioamide group binds to metals (e.g., Pd, Cu) via sulfur and oxygen atoms, enabling:
Q. What computational methods are suitable for modeling the electronic structure and reactivity of this compound?
Methodological Answer:
Q. How can researchers resolve contradictions in reported thermodynamic data (e.g., ΔfH° or ΔrG°) for this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
